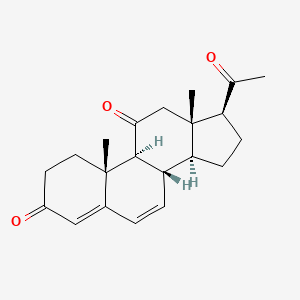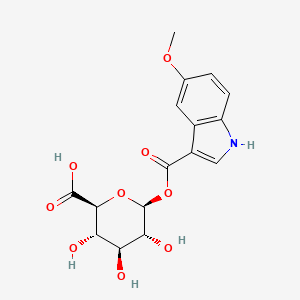
5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone
Descripción general
Descripción
5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone is a chemical compound with the molecular formula C16H15ClN2O and a molecular weight of 286.7561 . It is also known as N’-(2-benzoyl-4-chlorophenyl)-N,N-dimethylmethanimidamide .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone contains a total of 36 bonds; 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone are not detailed in the available resources, it’s noted that similar compounds like 2-Amino-5-chlorobenzophenone can be used in the synthesis of benzodiazepines . Additionally, 5-Chloro-2-(methylamino)benzophenone is mentioned as an impurity of 1,4-Temazepam as well as a decomposition product of Diazepam and other 1,4-benzodiazepine derivatives .Aplicaciones Científicas De Investigación
Conversion to Benzodiazepines
- In Vivo Conversion : 5-Chloro-2-[3-methyl-5-(dimethylamino)methyltriazol-4-yl]benzophenone can convert to benzodiazepines in vivo, as shown in studies involving mice, rats, and monkeys. This conversion involves N-dealkylation and ring closure (Lahti & Gall, 1976).
Chemical Synthesis and Properties
- Synthesis of Thiazoles : Involvement in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, exploring its chemical and electrochemical properties (Utinan et al., 1991).
- Antimicrobial Photosensitizer : A study highlighted its role as a base for creating a novel antimicrobial photosensitizer for use on cotton fabrics (Oh et al., 2014).
- Functionalization of Polymers : Research has shown its use in the synthesis of functionalized polymers, with aromatic tertiary amine groups (Kim et al., 1998).
Photoinitiators in Food Packaging
- Migration into Packaged Food : A study on photoinitiators in printing inks and cardboard highlighted the presence of 4-(dimethylamino)benzophenone (similar structure) in food packaging materials (Van den Houwe et al., 2016).
Agricultural Applications
- Herbicide Degradation : Research on chlorsulfuron, a herbicide, showed that introducing a modified amino moiety can impact soil degradation rates, indicating potential agricultural applications (Zhou et al., 2020).
Nonlinear Optical Crystals
- Synthesis and Characterization : The synthesis of a new organic crystal, semicarbazone of 2-amino-5-chloro-benzophenone, indicates its role in developing materials with nonlinear optical properties (Sethuraman et al., 2006).
Urease Inhibitory Potential
- Benzophenone Sulfonamide Hybrids : A study synthesizing benzophenone sulfonamides hybrids found some compounds to have good urease enzyme inhibitory activity, showing potential for medical research applications (Arshia et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N'-(2-benzoyl-4-chlorophenyl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-19(2)11-18-15-9-8-13(17)10-14(15)16(20)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDBCUZFBKBACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606014 | |
| Record name | N'-(2-Benzoyl-4-chlorophenyl)-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(((dimethylamino)methylene)amino)benzophenone | |
CAS RN |
40678-73-7 | |
| Record name | N'-(2-Benzoyl-4-chlorophenyl)-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)







![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)

![10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one](/img/structure/B3061005.png)


